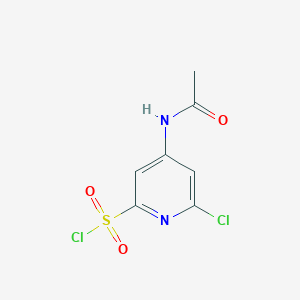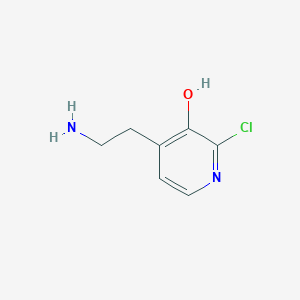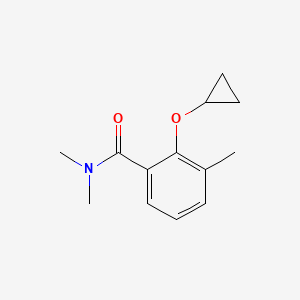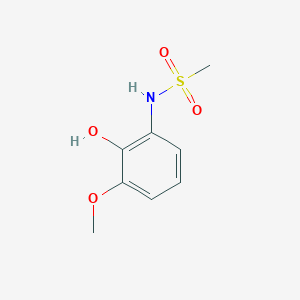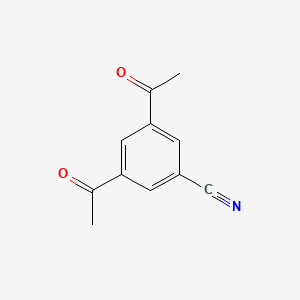
3,5-Diacetylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diacetylbenzonitrile is an organic compound characterized by the presence of two acetyl groups attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetylbenzonitrile typically involves the acetylation of benzonitrile derivatives. One common method is the Friedel-Crafts acylation reaction, where benzonitrile is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize environmental impact.
化学反应分析
Types of Reactions
3,5-Diacetylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3,5-Diacetylbenzoic acid.
Reduction: 3,5-Diacetylbenzylamine.
Substitution: 3,5-Diacetyl-4-nitrobenzonitrile (for nitration).
科学研究应用
3,5-Diacetylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Diacetylbenzonitrile depends on its specific application. In chemical reactions, the acetyl groups and nitrile functionality play key roles in determining reactivity. For instance, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of amines. The molecular targets and pathways involved vary based on the specific reaction or application.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of acetyl groups.
3,5-Diacetylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3,5-Diacetylbenzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
属性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
3,5-diacetylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c1-7(13)10-3-9(6-12)4-11(5-10)8(2)14/h3-5H,1-2H3 |
InChI 键 |
YRMHWMZFJKTSCP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
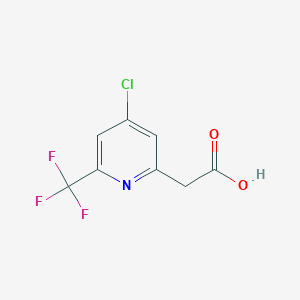
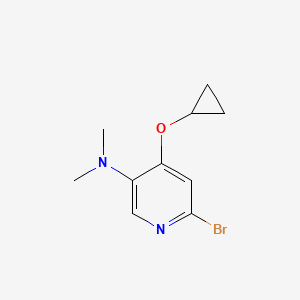
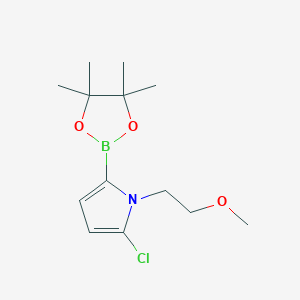
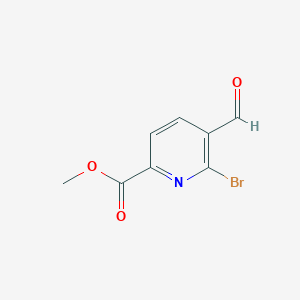

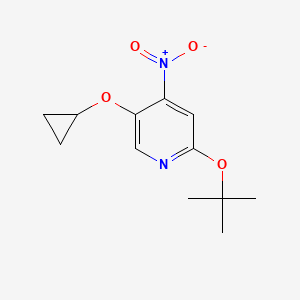
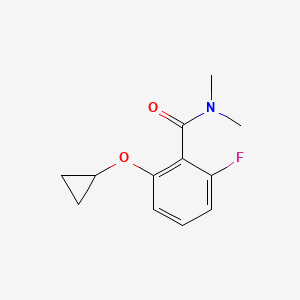
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

